methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide

Solid-state stability Hydrohalide salt form Stoichiometric control

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide (CAS 2866334-98-5) is the hydrobromide salt form of a 2,5-disubstituted pyridine derivative. The compound bears an electrophilic bromomethyl group at the 5-position and a methyl ester at the 2-position on the pyridine ring, with the hydrobromide salt conferring differentiated solid-state stability relative to the free base (CAS 55876-84-1).

Molecular Formula C8H9Br2NO2
Molecular Weight 310.97 g/mol
CAS No. 2866334-98-5
Cat. No. B6609134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide
CAS2866334-98-5
Molecular FormulaC8H9Br2NO2
Molecular Weight310.97 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)CBr.Br
InChIInChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-3-2-6(4-9)5-10-7;/h2-3,5H,4H2,1H3;1H
InChIKeyZMESGFQLBBRVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Bromomethyl)pyridine-2-carboxylate Hydrobromide (CAS 2866334-98-5) – Procurement-Relevant Structural and Physicochemical Baseline for a Bifunctional Pyridine Intermediate


Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide (CAS 2866334-98-5) is the hydrobromide salt form of a 2,5-disubstituted pyridine derivative [1]. The compound bears an electrophilic bromomethyl group at the 5-position and a methyl ester at the 2-position on the pyridine ring, with the hydrobromide salt conferring differentiated solid-state stability relative to the free base (CAS 55876-84-1) . Its molecular formula is C₈H₉Br₂NO₂ (MW ≈ 310.97 g·mol⁻¹ for the salt vs. 230.06 g·mol⁻¹ for the free base) . The compound serves as a versatile alkylating building block for nucleophilic displacement, cross-coupling, and metal-complexation applications in medicinal chemistry and coordination chemistry [2].

Why Methyl 5-(Bromomethyl)pyridine-2-carboxylate Hydrobromide Cannot Be Replaced by Generic Bromomethyl-Pyridine Analogs – Key Liability Gaps in Salt Form, Regiochemistry, and Ester Identity


Scientific procurement of bromomethyl-pyridine building blocks must account for three tunable parameters that directly govern synthetic performance: salt form (free base vs. hydrohalide), ring regiochemistry (2,5- vs. other substitution patterns), and ester identity (methyl vs. ethyl vs. tert-butyl). The hydrobromide salt of methyl 5-(bromomethyl)pyridine-2-carboxylate offers specific advantages in solid-state storage longevity and stoichiometric control that the hygroscopic free base does not . The 5-position bromomethyl substitution pattern is a critical differentiator from the 6-position regioisomer: in polydentate ligand synthesis, the 6-bromomethyl isomer has been shown to yield a non-coordinating picolinate pendant arm (82% overall yield for H₃PC3PA ligand) with Gd(III) complex relaxivity r₁ₚ = 3.97 mM⁻¹·s⁻¹ and an undesirably short dissociation half-life of 22 min at pH 1 [1]. The 5-position isomer is expected to alter the chelate geometry and metal-binding kinetics by repositioning the picolinate nitrogen relative to the macrocyclic cavity [2]. Additionally, the methyl ester is preferred over the ethyl ester analog (CAS 1864052-50-5) for applications requiring lower lipophilicity (ΔlogP ≈ 0.5) and compatibility with subsequent methyl ester deprotection under mild conditions . These interdependent variables mean that substituting any single parameter—salt, regioisomer, or ester—risks altering reaction yields, complex stability, or downstream deprotection efficiency.

Quantitative Evidence Guide: Differentiating Methyl 5-(Bromomethyl)pyridine-2-carboxylate Hydrobromide from Its Closest Analogs


Hydrobromide Salt vs. Free Base: Solid-State Stability and Stoichiometric Fidelity for Reproducible Alkylation

The hydrobromide salt (CAS 2866334-98-5) provides quantifiable advantages in solid-state stability over the free base (CAS 55876-84-1). The free base is susceptible to hydrolysis of the benzylic bromide upon prolonged storage under ambient atmosphere [1]. The hydrobromide salt form passivates the bromomethyl group against moisture-induced degradation through protonation, extending practical shelf life when stored at 2–8°C under inert gas (N₂ or Ar) . Commercially, the free base is typically supplied at 96–97% purity and requires storage at 2–8°C with desiccant ; the hydrobromide salt, by contrast, maintains ≥95% purity for ≥24 months under identical storage conditions, as indicated by multiple vendor specifications . This differential stability translates to more reproducible stoichiometric control in alkylation reactions: hydrolytically degraded free base introduces variable hydroxide content that consumes electrophile equivalents, whereas the salt form maintains the nominal active bromide concentration within ±2% of the specified purity [2].

Solid-state stability Hydrohalide salt form Stoichiometric control

5-Position vs. 6-Position Regioisomer: Implications for Polydentate Ligand Geometry and Metal Complex Stability

The regioisomeric position of the bromomethyl group on the picolinate scaffold is a decisive factor in the coordination chemistry of derived polydentate ligands. The 6-position isomer (methyl 6-(bromomethyl)picolinate) has been unequivocally characterized in ligand synthesis: Collobert et al. (2025) reported the synthesis of H₃PC3PA from pyclen and methyl-6-(bromomethyl)picolinate in 82% overall yield [1]. The resulting Gd(III) complex [Gd(PC3PA)] exhibited a relaxivity r₁ₚ = 3.97 mM⁻¹·s⁻¹ (20 MHz, 298 K) and a dissociation half-life of only 22 min at pH 1 (25°C), which the authors attributed to accelerated proton-assisted dissociation promoted by the non-coordinating 6-picolinate pendant arm [1]. In contrast, the 5-position regioisomer (methyl 5-(bromomethyl)picolinate) positions the picolinate nitrogen at a different distance and angle relative to the macrocyclic metal-binding cavity; structure–activity studies by Forgács et al. (2017) on the picolinate ligand family demonstrated that the position of the picolinate arm attachment directly governs Mn²⁺ complex thermodynamic stability (log K) and kinetic inertness, with variations of 2–4 log units and 3–10-fold differences in dissociation half-life depending on the attachment point [2]. While direct head-to-head data for the 5-isomer in an identical PC3PA-type scaffold are not yet published, the established regioisomer-dependent coordination behavior provides a class-level basis for selecting the 5-position isomer when ligand designs require different metal-binding kinetics or when seeking to avoid the rapid acid-catalyzed dissociation observed for the 6-picolinate system [3].

Regiochemistry Polydentate ligand design Lanthanide complexation

Methyl Ester vs. Ethyl Ester Hydrobromide: LogP Differential and Deprotection Orthogonality for Multi-Step Synthesis Planning

The methyl ester hydrobromide (CAS 2866334-98-5) and the ethyl ester hydrobromide (CAS 1864052-50-5) represent the two most commonly considered ester variants of the 5-(bromomethyl)pyridine-2-carboxylate scaffold. The methyl ester (C₈H₉Br₂NO₂, MW 310.97) has a lower molecular weight and reduced lipophilicity compared to the ethyl ester (C₉H₁₁Br₂NO₂, MW 324.99) [1]. Based on the measured LogP of the free base methyl ester (LogP = 1.76) , the ethyl ester analog is expected to have LogP ≈ 2.2–2.3 (ΔLogP ≈ 0.5 per additional methylene, class-level inference from the Hansch π constant for –CH₂– = 0.5) [2]. This differential of ~0.5 LogP units is significant for applications requiring aqueous solubility or in biological assays where excessive lipophilicity drives non-specific binding. More critically, the methyl ester enables orthogonal deprotection strategies: methyl esters can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O, 0°C to rt, or TMSOK, CH₃CN, rt) in the presence of tert-butyl esters or other acid-labile protecting groups, whereas ethyl ester hydrolysis typically requires harsher conditions or longer reaction times [3]. The methyl ester variant also offers a 7% lower molecular weight advantage for fragment-based drug discovery (FBDD) applications, where every Dalton impacts ligand efficiency metrics [4].

Ester hydrophobicity Orthogonal deprotection LogP optimization

Suzuki–Miyaura Cross-Coupling Performance: Demonstrated Utility of the Methyl 5-(Bromomethyl)picolinate Scaffold in Patent-Exemplified C–C Bond Formation

The methyl 5-(bromomethyl)picolinate scaffold (free base, CAS 55876-84-1) has been demonstrated to participate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave irradiation. In a patent-exemplified procedure (WO2012/80221 A1), methyl 5-(bromomethyl)picolinate (0.350 g, 1.52 mmol) was coupled with 3-fluorophenylboronic acid (0.319 g, 2.28 mmol, 1.5 equiv) using Pd(PPh₃)₄ (0.175 g, 0.152 mmol, 10 mol%) and N,N-diisopropylethylamine (0.524 g, 3.04 mmol, 2 equiv) in DME/H₂O (3:1, 12 mL) under microwave irradiation at 130°C for 20 min, affording methyl 5-(3-fluorobenzyl)picolinate in 40% isolated yield [1]. This yield is consistent with the moderate reactivity expected for a benzylic bromide in Suzuki coupling where oxidative addition competes with direct nucleophilic displacement. For comparison, methyl 5-bromopicolinate (an aryl bromide, not benzylic) has been used in microwave-assisted Suzuki coupling for the synthesis of the anti-inflammatory alkaloid CJ-14877, where yields exceeding 60% were reported under optimized conditions [2]. The observed 40% yield for the benzylic bromide highlights the importance of optimizing the catalyst system and reaction conditions specifically for the bromomethyl electrophile, as competing debromination and homocoupling side reactions can attenuate yield .

Suzuki–Miyaura coupling C–C bond formation Microwave-assisted synthesis

Electrophilic Reactivity Differentiation: Bromomethyl vs. Chloromethyl and Iodomethyl Analogs in Nucleophilic Displacement Kinetics

The bromomethyl group at the 5-position provides an optimal balance of electrophilic reactivity and shelf stability among halomethyl picolinate analogs. The relative leaving group ability follows the established order I > Br > Cl for Sₙ2 displacement at benzylic positions [1]. The chloromethyl analog (methyl 5-(chloromethyl)pyridine-2-carboxylate), while more stable, exhibits significantly slower nucleophilic displacement kinetics: the relative rate ratio k(Br)/k(Cl) for Sₙ2 displacement at benzylic positions is approximately 30–50 under standard conditions (DMF, 25°C, using N₃⁻ as nucleophile) [1]. Conversely, the iodomethyl analog, although more reactive (k(I)/k(Br) ≈ 3–5), is substantially less stable and prone to radical decomposition pathways, making it impractical for procurement and long-term storage [2]. The bromomethyl group thus occupies the reactivity 'sweet spot' for most medicinal chemistry applications, where timely reaction completion at room temperature or mild heating is desired without the instability issues of the iodo derivative. The hydrobromide salt form further attenuates unintended reactivity during storage by protonating adventitious nucleophiles that could prematurely consume the electrophile .

Leaving group ability Nucleophilic substitution Reaction kinetics

5-Position vs. 4-Position Regioisomer: Divergent Enzyme Inhibition Profiles in Glycolysis-Targeted Anticancer Research

The regioisomeric position of the bromomethyl substituent on the picolinate ring has been shown to influence biological activity profiles. The 4-position isomer (methyl 4-(bromomethyl)picolinate, CAS 317335-16-3) has been reported to inhibit key glycolytic enzymes, leading to reduced ATP production in cancer cell lines in vitro . Although quantitative IC₅₀ values and a direct head-to-head comparison between the 4- and 5-position regioisomers in the same enzyme assay are not publicly available, the differential positioning of the electrophilic bromomethyl group is expected to alter covalent target engagement patterns. The 5-position isomer places the electrophile at a meta-like position relative to the pyridine nitrogen and the ester group, whereas the 4-position isomer places it at a para-like position, resulting in different molecular geometries and potentially distinct protein adduct profiles . This regioisomeric divergence in biological activity underscores that the 4-bromomethyl and 5-bromomethyl picolinates are not interchangeable in medicinal chemistry programs targeting glycolytic pathways .

Glycolytic enzyme inhibition Regioisomer pharmacology ATP modulation

Optimal Procurement and Application Scenarios for Methyl 5-(Bromomethyl)pyridine-2-carboxylate Hydrobromide Based on Quantified Differentiation


Polydentate Ligand Synthesis for Lanthanide and Transition Metal MRI Contrast Agents Requiring Regiospecific Picolinate Arm Attachment

For coordination chemists synthesizing polydentate ligands with picolinate pendant arms, the 5-position bromomethyl isomer provides a regiospecific alkylation handle that positions the picolinate nitrogen at a defined distance from the macrocyclic cavity. The 6-position isomer, while well-characterized (82% yield in H₃PC3PA synthesis), produced a Gd(III) complex with a short dissociation half-life of 22 min at pH 1 due to non-coordinating picolinate arm geometry [1]. Researchers seeking altered metal-binding kinetics—potentially slower acid-catalyzed dissociation—should evaluate the 5-position isomer, as picolinate arm attachment position has been demonstrated to modulate Mn²⁺ complex log K by 2–4 units and dissociation t₁/₂ by 3–10-fold [2]. The hydrobromide salt form ensures reproducible alkylation stoichiometry, critical for maintaining the desired ligand-to-metal ratio in subsequent complexation steps [3].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Orthogonal Ester Deprotection and Controlled LogP

The methyl ester variant (MW 310.97 for HBr salt) offers a 4.3% molecular weight reduction and a LogP approximately 0.5 units lower than the ethyl ester analog (MW 324.99, est. LogP ≈ 2.2–2.3) [1][2]. In FBDD programs, where ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) is a key selection criterion, the lower MW and LogP of the methyl ester directly improve calculated LE values and reduce lipophilicity-driven promiscuity [3]. Additionally, the methyl ester can be cleaved under mild conditions (LiOH, THF/H₂O, 0°C) that are orthogonal to acid-labile protecting groups (e.g., Boc, tert-butyl esters), enabling selective deprotection in multi-step synthetic sequences where the ethyl ester would require harsher conditions [4]. The 5-position bromomethyl group serves as a diversification point for installing various pharmacophores via nucleophilic displacement or cross-coupling [5].

Covalent Inhibitor and Chemical Probe Design Leveraging the Benzylic Bromide as a Tunable Electrophilic Warhead

For covalent inhibitor design, the bromomethyl group provides a class-optimal balance of electrophilic reactivity: approximately 40-fold more reactive than the chloromethyl analog in Sₙ2 displacement, yet 4-fold less reactive (and substantially more shelf-stable) than the iodomethyl analog [1]. This reactivity window enables controlled, selective alkylation of target cysteine or lysine residues under mild conditions (pH 7.4, 25°C, 1–24 h) without the rapid hydrolysis or off-target reactivity that plagues more electrophilic warheads [2]. The 5-position regioisomer offers a distinct electrophile trajectory (meta to pyridine N) compared to the 4-position isomer, which may access different residues within a target binding pocket, as suggested by differential glycolytic enzyme inhibition profiles [3]. The hydrobromide salt form protects the electrophile during storage, ensuring that the covalent warhead remains intact until the intended bioconjugation or biochemical assay step [4].

Building Block for Parallel Medicinal Chemistry Libraries via Suzuki–Miyaura and Nucleophilic Displacement Diversification

The methyl 5-(bromomethyl)picolinate scaffold has demonstrated viability in Pd-catalyzed Suzuki–Miyaura cross-coupling, yielding 40% of the 3-fluorobenzyl derivative under microwave conditions (Pd(PPh₃)₄, 130°C, 20 min) [1]. Although this yield is moderate, the benzylic bromide can also be diversified via nucleophilic displacement with amines, thiols, and alkoxides—reactions that typically proceed in 60–90% yield for benzylic bromides under optimized conditions [2]. For parallel library synthesis, procurement of the hydrobromide salt lot ensures consistent electrophile activity across all library members, as the salt form eliminates batch-to-batch variability in active bromide content that can arise from hydrolytic degradation of the free base [3]. The methyl ester can be retained as a hydrogen bond acceptor in the final library compounds or cleaved to the carboxylic acid for further functionalization [4].

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